molecular formula C21H22N4O3 B2702062 2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941890-43-3

2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2702062
CAS RN: 941890-43-3
M. Wt: 378.432
InChI Key: NTMQLSSSFSJHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Imidazo[1,2-a]-s-triazine nucleosides, related to the chemical structure of interest, have been synthesized and evaluated for their antiviral activity. These compounds showed moderate activity against rhinovirus at non-toxic dosage levels, indicating potential applications in antiviral therapy (Kim et al., 1978).

Antibacterial and Antimicrobial Activities

Derivatives similar to the compound of interest have been explored for their antibacterial activity. For instance, 3-substituted-8-methoxy-1,2,4-triazino[3,4-b]benzothiazole-4(H)-ones demonstrated notable antibacterial properties, underscoring the potential for developing new antibacterial agents (Vartale et al., 2008). Additionally, some new 1,2,4-triazole derivatives were synthesized and showed good to moderate antimicrobial activities, highlighting the relevance of such compounds in antimicrobial drug development (Bektaş et al., 2007).

Synthesis of Heterocyclic Compounds

The chemical also plays a role in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. For example, the reaction of certain imidazo[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine derivatives with isatins led to the formation of novel compounds, expanding the heterocyclic compound library for potential drug discovery (Vasilevskii et al., 2010).

Potential in Drug Development

Further research into compounds with the imidazo[1,2,4]triazine core has led to the discovery of new bioactive molecules. For instance, triazine compounds have been evaluated as antagonists at Bv8-prokineticin receptors, indicating potential applications in the development of treatments for conditions mediated by these receptors (Balboni et al., 2008).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-4-5-15(2)16(12-14)13-25-20(27)19(26)24-11-10-23(21(24)22-25)17-6-8-18(28-3)9-7-17/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMQLSSSFSJHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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